Bis(2,4,6-trichlorophenyl) 2-methylmalonate
Overview
Description
Bis(2,4,6-trichlorophenyl) 2-methylmalonate: is an organic compound with the molecular formula C16H8Cl6O4 . It is known for its unique structure, which includes two 2,4,6-trichlorophenyl groups attached to a 2-methylmalonate core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-trichlorophenyl) 2-methylmalonate typically involves the esterification of 2-methylmalonic acid with 2,4,6-trichlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Bis(2,4,6-trichlorophenyl) 2-methylmalonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms on the phenyl rings.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding quinones and reduction to yield hydroquinones.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield 2,4,6-trichlorophenol and 2-methylmalonic acid
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide
Major Products:
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation: Quinones.
Reduction: Hydroquinones.
Hydrolysis: 2,4,6-trichlorophenol and 2-methylmalonic acid
Scientific Research Applications
Chemistry: Bis(2,4,6-trichlorophenyl) 2-methylmalonate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of Bis(2,4,6-trichlorophenyl) 2-methylmalonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of specific enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
- Bis(2,4,6-trichlorophenyl) malonate
- Bis(2,4,6-trichlorophenyl) methylpropanedioate
Comparison: While similar in structure, Bis(2,4,6-trichlorophenyl) 2-methylmalonate is unique due to the presence of the 2-methyl group on the malonate core. This structural difference can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
bis(2,4,6-trichlorophenyl) 2-methylpropanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl6O4/c1-6(15(23)25-13-9(19)2-7(17)3-10(13)20)16(24)26-14-11(21)4-8(18)5-12(14)22/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYQIVLDMHJIIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488426 | |
Record name | Bis(2,4,6-trichlorophenyl) methylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60488426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15781-71-2 | |
Record name | Bis(2,4,6-trichlorophenyl) methylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60488426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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